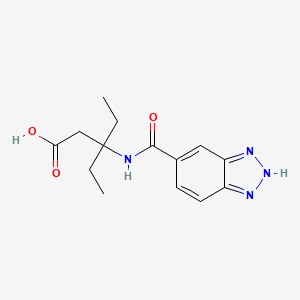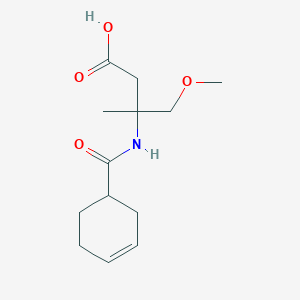
3-(Cyclohex-3-ene-1-carbonylamino)-4-methoxy-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohex-3-ene-1-carbonylamino)-4-methoxy-3-methylbutanoic acid is a complex organic compound with a unique structure that includes a cyclohexene ring, a carbonyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohex-3-ene-1-carbonylamino)-4-methoxy-3-methylbutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the carbonyl group: This step often involves the use of reagents such as acyl chlorides or anhydrides in the presence of a catalyst.
Attachment of the methoxy group: This can be done through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Final assembly: The final step involves coupling the intermediate products to form the desired compound under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohex-3-ene-1-carbonylamino)-4-methoxy-3-methylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially forming new functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, altering the compound’s structure and properties.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s reactivity and interactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Common reagents include alkyl halides or sulfonates in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(Cyclohex-3-ene-1-carbonylamino)-4-methoxy-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Cyclohex-3-ene-1-carbonylamino)-4-methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. For example, the compound may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclohex-3-ene-1-carbonylamino)-3-(3-methoxyphenyl)butanoic acid
- 4-(Cyclohex-3-ene-1-carbonylamino)benzoic acid
- 3-(Cyclohex-3-ene-1-carbonylamino)-N-methylbenzamide
Uniqueness
Compared to similar compounds, 3-(Cyclohex-3-ene-1-carbonylamino)-4-methoxy-3-methylbutanoic acid has a unique combination of functional groups that confer distinct chemical and biological properties. Its methoxy group, for example, can influence its solubility and reactivity, while the cyclohexene ring can affect its three-dimensional structure and interactions with other molecules.
Properties
IUPAC Name |
3-(cyclohex-3-ene-1-carbonylamino)-4-methoxy-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(9-18-2,8-11(15)16)14-12(17)10-6-4-3-5-7-10/h3-4,10H,5-9H2,1-2H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRVIFDSOPKWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(COC)NC(=O)C1CCC=CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[4-[(3,5-Dimethylpyrazol-1-yl)methyl]benzoyl]amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B6663600.png)
![3-(2,4-dimethoxyphenyl)-3-[[2-(2-oxo-3H-benzimidazol-1-yl)acetyl]amino]propanoic acid](/img/structure/B6663601.png)
![3-[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)amino]-4-methoxy-3-methylbutanoic acid](/img/structure/B6663611.png)
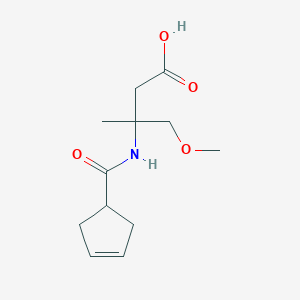
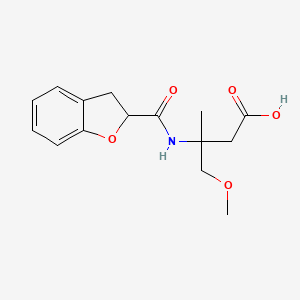
![4-Methoxy-3-methyl-3-[(1-naphthalen-1-yl-5-oxopyrrolidine-3-carbonyl)amino]butanoic acid](/img/structure/B6663636.png)
![4-Methoxy-3-methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid](/img/structure/B6663641.png)
![3-[(2-Chlorobenzoyl)amino]-4-methoxy-3-methylbutanoic acid](/img/structure/B6663644.png)

![4-Methoxy-3-methyl-3-[(6-methylpyridine-2-carbonyl)amino]butanoic acid](/img/structure/B6663667.png)
![4-Methoxy-3-methyl-3-[[2-(2-methylphenyl)sulfanylacetyl]amino]butanoic acid](/img/structure/B6663679.png)
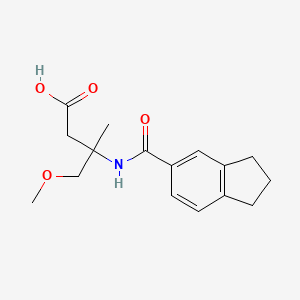
![4-Methoxy-3-methyl-3-[2-[2-(trifluoromethyl)phenoxy]propanoylamino]butanoic acid](/img/structure/B6663696.png)
